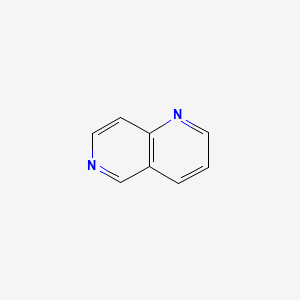
1,6-Naphthyridine
概要
説明
1,6-Naphthyridine, also known as 1,6-diazanaphthalene, is an organic compound belonging to the naphthyridine family. It is an aromatic heterocyclic compound with a molecular formula of C10H7N. 1,6-Naphthyridine is a colorless solid that is slightly soluble in water. It is used in a variety of applications, including synthesis, scientific research, and lab experiments.
科学的研究の応用
Anticancer Properties
1,6-Naphthyridines have shown promise in the field of cancer therapy . Their ability to inhibit the growth of cancer cells has been correlated with their structure-activity relationship (SAR) and molecular modeling studies . The compounds have been studied for their effects on various cancer cell lines, making them valuable in the development of new anticancer drugs.
Anti-HIV Activity
These compounds also exhibit significant activity against the Human Immunodeficiency Virus (HIV). The pharmacological properties of 1,6-Naphthyridines make them potential candidates for the development of new anti-HIV medications, which could be crucial in the fight against AIDS .
Antimicrobial Effects
The antimicrobial applications of 1,6-Naphthyridines are notable. They have been used to develop new antibacterial and antiviral agents, providing a new avenue for treating infections that are resistant to current medications .
Analgesic and Anti-inflammatory Uses
1,6-Naphthyridines have analgesic and anti-inflammatory properties, making them useful in the treatment of pain and inflammation. This could lead to the development of new painkillers and anti-inflammatory drugs .
Antioxidant Activity
These compounds have been identified to possess antioxidant activities. Antioxidants are crucial in protecting the body from oxidative stress, which can lead to various chronic diseases. Thus, 1,6-Naphthyridines could be important in creating new antioxidant therapies .
Diagnostic Applications
In diagnostics, 1,6-Naphthyridines can be used as molecular probes due to their photophysical properties. They can bind to specific receptors or enzymes, which can be useful in imaging techniques and diagnostic assays .
Agricultural Applications
The use of 1,6-Naphthyridines in agriculture has been explored, particularly in the development of compounds that can act as growth promoters or pesticides. This application could improve crop protection and yield .
Industrial Applications
Lastly, the industrial applications of 1,6-Naphthyridines include their use in the synthesis of complex organic molecules. Their unique chemical structure makes them versatile intermediates in organic synthesis .
作用機序
Target of Action
1,6-Naphthyridines are a class of heterocyclic compounds that are capable of providing ligands for several receptors in the body . They are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . The specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity .
Mode of Action
The interaction of 1,6-Naphthyridine with its targets is largely dependent on the specific functionalization of the 1,6-naphthyridine core . For example, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents .
Biochemical Pathways
The biochemical pathways affected by 1,6-Naphthyridine are diverse and depend on the specific functionalization of the compound. For instance, 1H-imidazo[4,5-h][1,6]-naphthyridin-2(3H)-one was identified as a new class of c-Met kinase inhibitor . This suggests that 1,6-Naphthyridine can affect pathways related to c-Met kinase, which plays a crucial role in cellular growth, survival, and migration.
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of 1,6-Naphthyridine’s action are diverse and depend on the specific functionalization of the compound. For instance, certain derivatives of 1,6-Naphthyridine have shown significant anticancer activity when compared to a marketed lung cancer drug, pemetrexed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,6-Naphthyridine. For instance, the solid-state reaction has many advantages, mainly reduced pollution, lower costs, and simplifying the process and handling . This suggests that the synthesis and action of 1,6-Naphthyridine can be influenced by environmental conditions.
特性
IUPAC Name |
1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-2-7-6-9-5-3-8(7)10-4-1/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOSXKMEQPYESP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059762 | |
| Record name | 1,6-Naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
253-72-5 | |
| Record name | 1,6-Naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=253-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Naphthyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Naphthyridine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,6-Naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,6-NAPHTHYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1T14P7OW7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Docos-13-enoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium](/img/structure/B1220390.png)

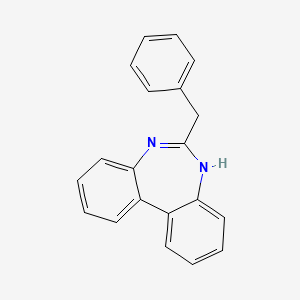
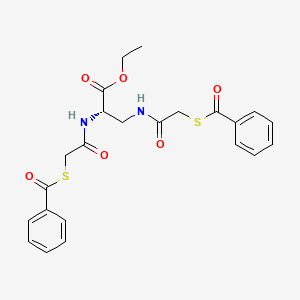

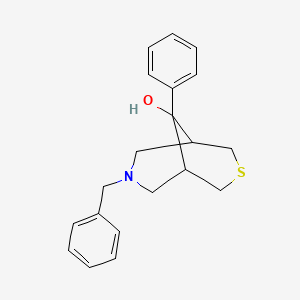
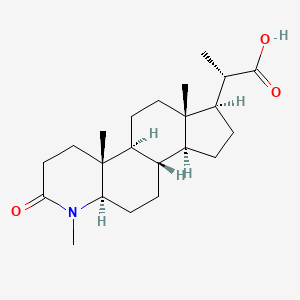


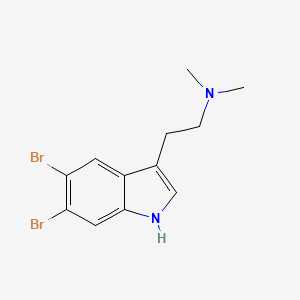
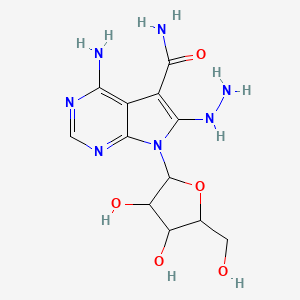


![1,2-Bis(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethane](/img/structure/B1220413.png)